molecular formula C12H6BrF3O2S B14009243 (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B14009243
M. Wt: 351.14 g/mol
InChI Key: YBNJFNODYCEFGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone is an organic compound that features a bromothiophene moiety and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Boronic acid derivative, bromothiophene, palladium catalyst, base (e.g., potassium carbonate)

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethoxy group in (5-Bromothiophen-2-yl)(2,4,6-trifluoro-3-methoxyphenyl)methanone imparts unique properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C12H6BrF3O2S

Molecular Weight

351.14 g/mol

IUPAC Name

(5-bromothiophen-2-yl)-(2,4,6-trifluoro-3-methoxyphenyl)methanone

InChI

InChI=1S/C12H6BrF3O2S/c1-18-12-6(15)4-5(14)9(10(12)16)11(17)7-2-3-8(13)19-7/h2-4H,1H3

InChI Key

YBNJFNODYCEFGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)C(=O)C2=CC=C(S2)Br)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.